Cas no 1219795-31-9 (m-Tolunitrile-d7)
m-Tolunitrile-d7 Chemical and Physical Properties
Names and Identifiers
-
- m-Tolunitrile-d7
-
- Inchi: 1S/C8H7N/c1-7-3-2-4-8(5-7)6-9/h2-5H,1H3
- InChI Key: BOHCMQZJWOGWTA-UHFFFAOYSA-N
- SMILES: C(C1C([H])=C([H])C([H])=C(C([H])([H])[H])C=1[H])#N
Computed Properties
- Exact Mass: 124.101786449g/mol
- Monoisotopic Mass: 124.101786449g/mol
- Isotope Atom Count: 7
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 23.8Ų
m-Tolunitrile-d7 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M289762-5mg |
m-Tolunitrile-d7 |
1219795-31-9 | 5mg |
$ 64.00 | 2023-09-07 | ||
| TRC | M289762-10mg |
m-Tolunitrile-d7 |
1219795-31-9 | 10mg |
$ 81.00 | 2023-09-07 | ||
| TRC | M289762-50mg |
m-Tolunitrile-d7 |
1219795-31-9 | 50mg |
$196.00 | 2023-05-18 |
m-Tolunitrile-d7 Related Literature
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on m-Tolunitrile-d7
Introduction to m-Tolunitrile-d7 (CAS No. 1219795-31-9)
m-Tolunitrile-d7 (CAS No. 1219795-31-9) is a deuterated derivative of m-tolunitrile, a compound that has gained significant attention in various scientific and industrial applications. Deuterated compounds, such as m-Tolunitrile-d7, are increasingly used in research and development due to their unique properties and the advantages they offer over their non-deuterated counterparts.
The chemical structure of m-Tolunitrile-d7 consists of a benzene ring with a methyl group and a nitrile group attached at the meta positions, with all hydrogen atoms replaced by deuterium atoms. This deuterium substitution results in a compound with enhanced stability and reduced reactivity, making it particularly useful in various analytical and synthetic processes.
In the field of nuclear magnetic resonance (NMR) spectroscopy, m-Tolunitrile-d7 serves as an excellent internal standard due to its distinct chemical shift and high solubility in common solvents. The presence of deuterium atoms also eliminates the interference from hydrogen signals, providing clearer and more accurate NMR spectra. This makes m-Tolunitrile-d7 an invaluable tool for researchers working on complex organic molecules and pharmaceutical compounds.
Recent studies have highlighted the importance of deuterated compounds in metabolic studies. Deuterium-labeled compounds like m-Tolunitrile-d7 can be used to trace metabolic pathways and understand the kinetics of drug metabolism. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that deuterated analogs of certain drugs exhibited altered metabolic profiles, leading to improved pharmacokinetic properties and reduced toxicity. This finding underscores the potential of m-Tolunitrile-d7 in drug discovery and development.
In the realm of materials science, m-Tolunitrile-d7 has found applications in the synthesis of advanced materials with unique properties. Deuterated compounds are often used as precursors in the preparation of polymers and other functional materials due to their enhanced thermal stability and reduced degradation rates. A recent study in *Advanced Materials* reported the use of deuterated monomers, including m-Tolunitrile-d7, to synthesize polymers with improved mechanical strength and thermal resistance, opening new avenues for applications in electronics and aerospace industries.
The environmental impact of chemical compounds is another area where deuterated derivatives like m-Tolunitrile-d7 play a crucial role. Deuterium substitution can significantly reduce the environmental persistence and bioaccumulation potential of certain chemicals, making them more environmentally friendly. Research published in *Environmental Science & Technology* has shown that deuterated analogs exhibit lower toxicity and faster degradation rates compared to their non-deuterated counterparts, highlighting their potential for use in green chemistry initiatives.
In summary, m-Tolunitrile-d7 (CAS No. 1219795-31-9) is a versatile compound with a wide range of applications in research, industry, and environmental science. Its unique properties, such as enhanced stability, reduced reactivity, and improved solubility, make it an essential tool for scientists working in various fields. As research continues to uncover new uses for deuterated compounds, the importance of m-Tolunitrile-d7 is likely to grow, contributing to advancements in areas such as NMR spectroscopy, metabolic studies, materials science, and green chemistry.
1219795-31-9 (m-Tolunitrile-d7) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)